molecular formula C22H18N4O4S B5174375 1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone

1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone

Cat. No.: B5174375
M. Wt: 434.5 g/mol
InChI Key: FTHCJUPMUDJIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core, a nitrobenzoyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-11-16(12(2)27)17(14-6-4-8-24-10-14)18-19(23)21(31-22(18)25-11)20(28)13-5-3-7-15(9-13)26(29)30/h3-10,17,25H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHCJUPMUDJIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.